molecular formula C16H19F2N3OS B6444281 4,6-difluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-1,3-benzothiazol-2-amine CAS No. 2640863-45-0

4,6-difluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-1,3-benzothiazol-2-amine

Cat. No. B6444281
CAS RN: 2640863-45-0
M. Wt: 339.4 g/mol
InChI Key: SXRNHFHNSNOHQN-UHFFFAOYSA-N
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Description

The compound “4,6-difluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-1,3-benzothiazol-2-amine” is a complex organic molecule that contains several functional groups and structural features. It includes a benzothiazole ring which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), a pyrrolidine ring which is a five-membered ring with four carbon atoms and one nitrogen atom, and an oxane (or tetrahydrofuran) ring which is a five-membered ring with four carbon atoms and one oxygen atom .


Molecular Structure Analysis

The pyrrolidine ring in the compound is a saturated scaffold that allows efficient exploration of the pharmacophore space due to sp3 hybridization . It contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .

properties

IUPAC Name

4,6-difluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F2N3OS/c17-10-7-13(18)15-14(8-10)23-16(20-15)19-11-1-4-21(9-11)12-2-5-22-6-3-12/h7-8,11-12H,1-6,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXRNHFHNSNOHQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC2=NC3=C(C=C(C=C3S2)F)F)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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